molecular formula C13H20O4 B13524574 4-(3,4,5-Trimethoxyphenyl)butan-2-ol

4-(3,4,5-Trimethoxyphenyl)butan-2-ol

Cat. No.: B13524574
M. Wt: 240.29 g/mol
InChI Key: HDLQVYBGXJUXNC-UHFFFAOYSA-N
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Description

4-(3,4,5-Trimethoxyphenyl)butan-2-ol is an organic compound with the molecular formula C13H20O4 and a molecular weight of 240.3 g/mol . This compound features a trimethoxyphenyl group attached to a butanol backbone, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trimethoxyphenyl)butan-2-ol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Low temperatures, typically around -78°C to 0°C

    Reagents: Grignard reagent (e.g., methylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trimethoxyphenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Can be reduced to form the corresponding alkane.

    Substitution: Can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).

Major Products

    Oxidation: 4-(3,4,5-Trimethoxyphenyl)butan-2-one or 4-(3,4,5-Trimethoxyphenyl)butanoic acid.

    Reduction: 4-(3,4,5-Trimethoxyphenyl)butane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4,5-Trimethoxyphenyl)butan-2-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trimethoxyphenyl)butan-2-ol involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions can lead to the disruption of cellular processes, making the compound effective in various therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors.

Uniqueness

4-(3,4,5-Trimethoxyphenyl)butan-2-ol is unique due to its specific trimethoxyphenyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

4-(3,4,5-trimethoxyphenyl)butan-2-ol

InChI

InChI=1S/C13H20O4/c1-9(14)5-6-10-7-11(15-2)13(17-4)12(8-10)16-3/h7-9,14H,5-6H2,1-4H3

InChI Key

HDLQVYBGXJUXNC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC(=C(C(=C1)OC)OC)OC)O

Origin of Product

United States

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